
N-(4-Bromophenyl)-2-chloro-N-(3-nitrobenzyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Bromophenyl)-2-chloro-N-(3-nitrobenzyl)benzamide is a complex organic compound with the molecular formula C20H14BrClN2O3 This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-2-chloro-N-(3-nitrobenzyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the following steps:
Bromination: The addition of a bromine atom to the aromatic ring, typically using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Amidation: The formation of the benzamide structure through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)-2-chloro-N-(3-nitrobenzyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The bromine and chlorine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
N-(4-Bromophenyl)-2-chloro-N-(3-nitrobenzyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-2-chloro-N-(3-nitrobenzyl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and chlorine atoms can form halogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromophenyl)-N-(3-nitrobenzyl)benzamide
- N-(4-Bromophenyl)-4-chloro-N-(3-nitrobenzyl)benzamide
Uniqueness
N-(4-Bromophenyl)-2-chloro-N-(3-nitrobenzyl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the nitro group, allows for a wide range of chemical modifications and interactions.
This compound’s versatility makes it a valuable tool in various research and industrial applications, highlighting its importance in the scientific community.
Properties
Molecular Formula |
C20H14BrClN2O3 |
|---|---|
Molecular Weight |
445.7 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-chloro-N-[(3-nitrophenyl)methyl]benzamide |
InChI |
InChI=1S/C20H14BrClN2O3/c21-15-8-10-16(11-9-15)23(20(25)18-6-1-2-7-19(18)22)13-14-4-3-5-17(12-14)24(26)27/h1-12H,13H2 |
InChI Key |
FYKHBAHAOBZJGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N(CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine](/img/structure/B12988407.png)
![2-[cis-3-fluorocyclobutyl]-1H-imidazole](/img/structure/B12988419.png)
![5-Oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B12988420.png)
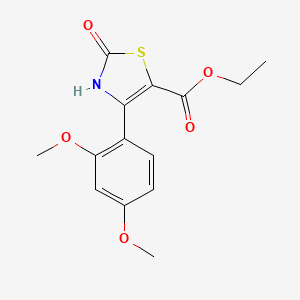
![(R)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B12988439.png)
![Rel-(3aR,6aR)-4-methylhexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B12988440.png)
![3'-Chloro-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12988455.png)
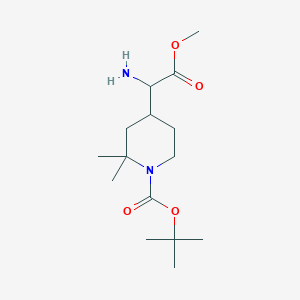

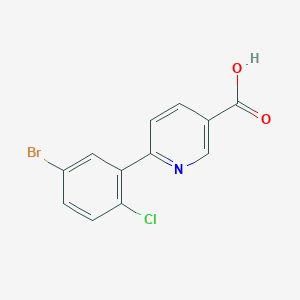
![tert-Butyl 1-oxooctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B12988468.png)
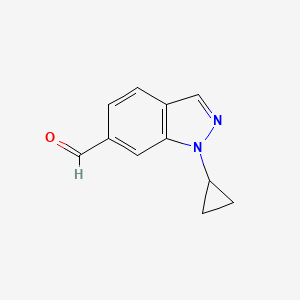
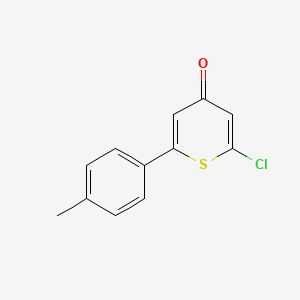
![1-(3-Bromophenyl)-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B12988486.png)
